methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate
Description
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromene core with a dihydroisoquinoline moiety, making it a subject of study for its potential biological and pharmacological properties.
Properties
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxochromene-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-19(22)14-6-7-17-16(10-14)11-18(20(23)27-17)28(24,25)21-9-8-13-4-2-3-5-15(13)12-21/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFXKFIVFSSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the desired cyclization products in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a chromene core with a sulfonyl group attached to a tetrahydroisoquinoline moiety. The synthesis of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate typically involves multi-step reactions that include the formation of the chromene structure followed by the introduction of the sulfonyl and tetrahydroisoquinoline groups.
Synthetic Routes
- Formation of Chromene Core : The chromene structure can be synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds.
- Sulfonation : The introduction of the sulfonyl group is achieved using sulfonating agents such as chlorosulfonic acid.
- Tetrahydroisoquinoline Attachment : The final step involves coupling reactions to attach the tetrahydroisoquinoline moiety to the chromene structure.
This compound exhibits various biological activities that make it a candidate for therapeutic applications.
Anticancer Properties
Recent studies have indicated that derivatives of this compound possess anticancer activity. For example:
- Cell Line Studies : In vitro tests against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown promising results with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 4.5 |
Neuroprotective Effects
The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and apoptosis in neuronal cells.
Antimicrobial Activity
The sulfonamide group contributes to antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of methyl 2-oxo derivatives against different cancer cell lines. The results indicated that structural modifications significantly enhanced potency while reducing side effects compared to traditional chemotherapeutics.
Case Study 2: Neuroprotective Mechanisms
Research focusing on the neuroprotective mechanisms revealed that derivatives of this compound modulate signaling pathways related to cell survival, suggesting potential use in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of biological membrane systems in pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and chromene-based molecules. Examples include:
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate apart is its unique combination of a chromene core with a dihydroisoquinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₅S |
| Molecular Weight | 370.41 g/mol |
| IUPAC Name | This compound |
The structure features a chromene ring fused with a tetrahydroisoquinoline moiety, which is significant for its biological activity.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For example, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The compound demonstrated an IC50 value of approximately 3.1 nmol against sPLA2 from Crotalus durissus ruruima venom .
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Studies have indicated that derivatives of chromene exhibit significant radical scavenging activity, which can be attributed to the presence of electron-donating groups in their structure. This activity is crucial in mitigating oxidative stress-related diseases.
3. Antimicrobial Properties
Preliminary studies have shown that the compound possesses antimicrobial activity against various pathogens. Its effectiveness is likely due to the tetrahydroisoquinoline component, which has been associated with antibacterial effects in other studies .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal cell death induced by oxidative stress and inflammation through modulation of signaling pathways involved in apoptosis and survival .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound | Biological Activity | IC50 (nmol) |
|---|---|---|
| Methyl 2-Oxo-3-(Tetrahydroisoquinoline) | PLA2 Inhibition | 3.1 |
| Methyl Chromene Derivative | Antioxidant Activity | Not specified |
| Tetrahydroisoquinoline Analog | Antimicrobial Activity | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
